molecular formula C14H16BClFNO2 B13864613 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B13864613
M. Wt: 295.55 g/mol
InChI Key: GPHCCOUEPASJNO-UHFFFAOYSA-N
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Description

6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the use of palladium-catalyzed cross-coupling reactions. One common method involves the reaction of 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 1,3-dibromo-2-chlorobenzene in the presence of a palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium carbonate (K₂CO₃) in a solvent mixture of dioxane and water .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms (chlorine and fluorine), the compound can participate in nucleophilic substitution reactions.

    Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura cross-coupling reactions, which are useful in forming carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate (K₂CO₃) to deprotonate reactants and facilitate reactions.

    Solvents: Mixtures of organic solvents like dioxane and water are often used.

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the indole derivative with an aryl halide.

Scientific Research Applications

6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects, particularly in medicinal applications, involves the inhibition of the PD-1/PD-L1 interaction. This interaction is crucial in the immune response, and its inhibition can enhance the body’s ability to fight cancer cells by preventing T-cell exhaustion and promoting immune surveillance .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 1,3-dibromo-2-chlorobenzene

Uniqueness

What sets 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with the boronate ester group, makes it a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry.

Properties

Molecular Formula

C14H16BClFNO2

Molecular Weight

295.55 g/mol

IUPAC Name

6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C14H16BClFNO2/c1-13(2)14(3,4)20-15(19-13)12-6-8-5-10(17)9(16)7-11(8)18-12/h5-7,18H,1-4H3

InChI Key

GPHCCOUEPASJNO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=C(C=C3N2)Cl)F

Origin of Product

United States

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